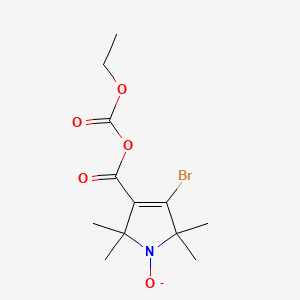
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Halogen-Containing Nitroxyl Radicals
Nitroxyl radicals, particularly those containing halogens like bromine, have been synthesized and characterized for their unique properties. Chudinov and Rozantsev (1983) reported the synthesis of various derivatives of 1-oxyl-3-bromo-2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including ester, amide, nitrile, acid chloride, anhydride, and mixed anhydride derivatives. These compounds exhibit low reactivity in nucleophilic substitution reactions at the carbonyl group when compared to analogous compounds not containing a bromine atom, a phenomenon attributed to the presence of the bromine atom. This work highlights the potential of these halogen-containing nitroxyl radicals in chemical synthesis and the study of reaction mechanisms involving carbonyl groups (Chudinov & Rozantsev, 1983).
Applications in Organic Synthesis
The derivatives of 2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including those related to Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate, are utilized in organic synthesis, particularly in the preparation of cyclic and acyclic compounds with potential activities on learning and memory processes. Pinza and Pifferi (1978) discussed the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, highlighting their relevance in medicinal chemistry and the synthesis of compounds with potential neurological benefits (Pinza & Pifferi, 1978).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as pyrrole derivatives, have been extensively studied due to their wide range of biological activities. Patel, Patel, and Shah (2012) synthesized and determined the crystal structure of a halogen derivative of pyrrole, showcasing the methodological advancements in the synthesis and analysis of pyrrole-based compounds. This research provides insights into the structural basis of the biological activity of such compounds, which can be extended to understand the properties of ethyl 4-bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate (Patel, Patel, & Shah, 2012).
Propriétés
IUPAC Name |
ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMRDIVRTUHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrNO5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




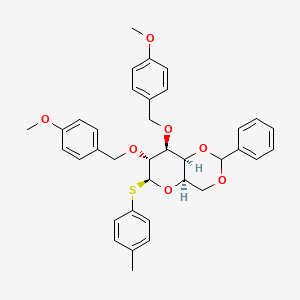
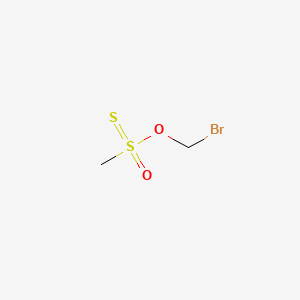
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
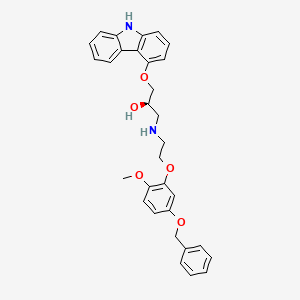
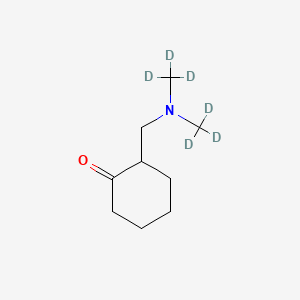
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)
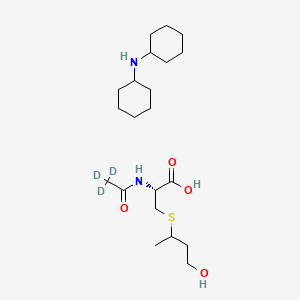

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)